Hydrogen-Bond Donor Capacity Defines a Different Solubility and Reactivity Profile Versus Non-Phenolic Analogs
The target compound possesses one hydrogen-bond donor (the phenolic –OH), whereas the closest commercial analog 5-(chloromethyl)-3-phenylisoxazole (CAS 1011-37-6) has zero HBDs . This single HBD is expected to improve aqueous solubility and enable hydrogen-bond-directed interactions with biological targets. The phenolic –OH also permits direct O-alkylation under Williamson ether conditions without a protection/deprotection sequence, a synthetic advantage over non-phenolic analogs [1].
| Evidence Dimension | Hydrogen-bond donor count and predicted LogP |
|---|---|
| Target Compound Data | HBD count = 1; HBA count = 3; Rotatable bonds = 2; Predicted LogP ~2.3 (estimated from fragment-based calculation) |
| Comparator Or Baseline | 5-(Chloromethyl)-3-phenylisoxazole (CAS 1011-37-6): HBD = 0; HBA = 2; Rotatable bonds = 2; Calculated LogP = 3.08 |
| Quantified Difference | Δ HBD = +1; Δ LogP ≈ –0.8 log units (increased hydrophilicity) |
| Conditions | In silico prediction using fragment-based methods; experimental LogP values not reported for the target compound |
Why This Matters
The presence of a hydrogen-bond donor directly impacts aqueous solubility, formulation behavior, and the ability to engage in directed interactions with biological targets such as enzyme active sites, differentiating this compound for medicinal chemistry applications where non-phenolic analogs would be unsuitable.
- [1] Petkevich SK, Dikusar EA, Kletskov AV, Rozenzveig IB, Levkovskaya GG, Kurman PV, Zolotar' RM, Potkin VI. Synthesis of Fluorine-Containing Derivatives of 5-Arylisoxazoles and 4,5-Dichlorothiazole. Russ. J. Gen. Chem. 2018; 88: 474–483. View Source
